

Reconstituting and storing YM-341619 powder

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Compound of Interest

Compound Name: YM-341619

Cat. No.: B1245259

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Application Notes and Protocols: YM-341619

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of **YM-341619** powder, a potent and orally active STAT6 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Product Information

- Product Name: YM-341619 (also known as AS1617612)
- Molecular Formula: C22H21F3N6O2
- Molecular Weight: 458.44 g/mol
- Mechanism of Action: YM-341619 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4][5] It effectively blocks the IL-4-induced differentiation of T helper (Th) cells into Th2 cells, a key process in the pathogenesis of allergic diseases.[1] [2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **YM-341619**.

Table 1: Inhibitory Concentrations



Parameter	Value	Cell Type/Assay Condition
IC50 (STAT6)	0.70 nM	In vitro STAT6 inhibition assay
IC₅₀ (Th2 Differentiation)	0.28 nM	IL-4 induced differentiation in mouse spleen T cells
IC₅₀ (STAT6 Luciferase)	1.5 nM	FW4 cells, 30 min pretreatment before IL-4

Table 2: Storage and Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
Stock Solution (-80°C)	-80°C	6 months
Stock Solution (-20°C)	-20°C	1 month

Reconstitution and Storage Protocols Reconstitution of YM-341619 Powder

This protocol describes the preparation of a stock solution from YM-341619 powder.

Materials:

- YM-341619 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes
- Vortex mixer



- Water bath or heat block (optional)
- Ultrasonic bath (optional)

Protocol:

- Equilibrate the **YM-341619** powder to room temperature before opening the vial to prevent moisture condensation.
- To prepare a stock solution, for example, 50 mg/mL, add the appropriate volume of DMSO to
 the vial of YM-341619 powder. Note: Hygroscopic DMSO can significantly impact the
 solubility of the product; therefore, using newly opened DMSO is highly recommended.[1]
- To aid dissolution, vortex the solution thoroughly. If necessary, warm the solution to 60°C and use an ultrasonic bath.[1][2]
- Once the powder is fully dissolved, the stock solution is ready for use or storage.

Storage of Stock Solutions

Proper storage of the reconstituted YM-341619 is critical for maintaining its activity.

Protocol:

- Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
 This will minimize the number of freeze-thaw cycles.
- For long-term storage, store the aliquots at -80°C for up to 6 months.
- For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
- · Avoid repeated freeze-thaw cycles.

Experimental ProtocolsPreparation of In Vitro Working Solutions

This protocol is for diluting the stock solution for use in cell-based assays.



Materials:

- Reconstituted YM-341619 stock solution (in DMSO)
- · Appropriate cell culture medium

Protocol:

- Thaw a single-use aliquot of the **YM-341619** stock solution at room temperature.
- Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
- Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Preparation of In Vivo Working Solutions

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Protocol for a 2.5 mg/mL Suspended Solution (for oral or intraperitoneal injection):[1]

- Prepare a 25.0 mg/mL stock solution of YM-341619 in DMSO.
- In a sterile tube, add 100 μ L of the 25.0 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to bring the final volume to 1 mL. The final concentration of YM-341619 will be 2.5 mg/mL.

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by YM-341619.





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